molecular formula B2Mg3O6 B8808457 Boron magnesium oxide (B4MgO7) CAS No. 13767-68-5

Boron magnesium oxide (B4MgO7)

Cat. No. B8808457
CAS RN: 13767-68-5
M. Wt: 190.54 g/mol
InChI Key: NFMWFGXCDDYTEG-UHFFFAOYSA-N
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Patent
US04620947

Procedure details

first adding, under continuous agitation, a sufficient amount of a powdered magnesium oxide or magnesium hydroxide to an aqueous radioactive waste solution containing boric acid, the temperature of the water solution being 55-95 degrees C. to produce a magnesium borate derivative;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-2].[Mg+2:2].[OH-].[Mg+2].[OH-].[B:6]([OH:9])([OH:8])[OH:7]>O>[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[Mg+2:2] |f:0.1,2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
first adding, under continuous agitation
CUSTOM
Type
CUSTOM
Details
being 55-95 degrees C

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Mg+2].B([O-])([O-])[O-].[Mg+2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04620947

Procedure details

first adding, under continuous agitation, a sufficient amount of a powdered magnesium oxide or magnesium hydroxide to an aqueous radioactive waste solution containing boric acid, the temperature of the water solution being 55-95 degrees C. to produce a magnesium borate derivative;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-2].[Mg+2:2].[OH-].[Mg+2].[OH-].[B:6]([OH:9])([OH:8])[OH:7]>O>[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[Mg+2:2] |f:0.1,2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
first adding, under continuous agitation
CUSTOM
Type
CUSTOM
Details
being 55-95 degrees C

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Mg+2].B([O-])([O-])[O-].[Mg+2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.